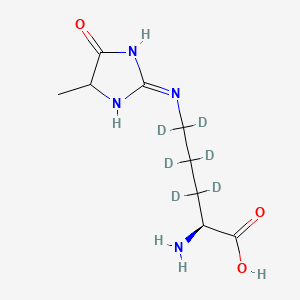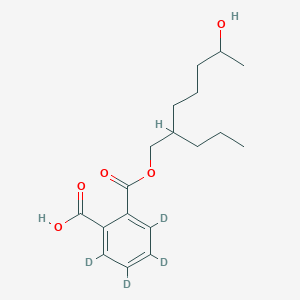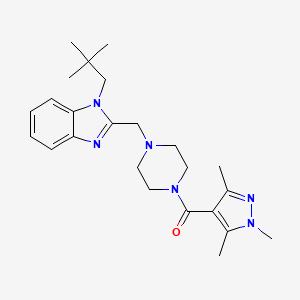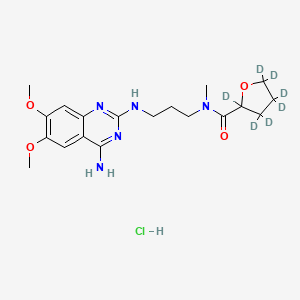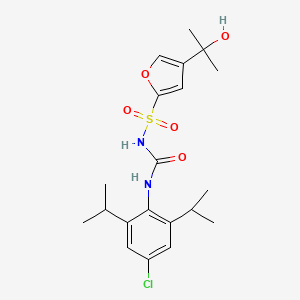![molecular formula C18H15N3 B12422073 (6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ARQ 069 is a chemical compound known for its inhibitory effects on fibroblast growth factor receptors (FGFR), specifically FGFR1 and FGFR2. It is an analog of ARQ 523 and exhibits enantiospecific inhibition, meaning it targets specific enantiomers of FGFR. This compound is primarily used in scientific research to study its effects on FGFR-related pathways and its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ARQ 069 is synthesized through a series of chemical reactions that involve the selective targeting of unphosphorylated, inactive forms of FGFR1 and FGFR2. The synthesis process typically involves the use of specific reagents and catalysts to achieve the desired enantiospecific inhibition .
Industrial Production Methods: Industrial production of ARQ 069 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and effectiveness of the compound .
Análisis De Reacciones Químicas
Types of Reactions: ARQ 069 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
ARQ 069 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of FGFR and its effects on various chemical pathways.
Biology: Investigated for its role in cellular signaling and its potential therapeutic applications in cancer research.
Medicine: Explored for its potential use in developing treatments for diseases related to FGFR dysregulation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting FGFR
Mecanismo De Acción
ARQ 069 exerts its effects by targeting the unphosphorylated, inactive forms of FGFR1 and FGFR2. It inhibits the enzymatic activity of these receptors through a non-ATP competitive mechanism, meaning it does not compete with ATP for binding. This inhibition prevents the phosphorylation and activation of FGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
ARQ 523: An analog of ARQ 069 with similar inhibitory effects on FGFR.
FGFR Inhibitors: Other compounds that target FGFR, such as AZD4547 and BGJ398.
Uniqueness of ARQ 069: ARQ 069 is unique due to its enantiospecific inhibition and its preference for binding to the unphosphorylated, inactive forms of FGFR1 and FGFR2. This specificity makes it a valuable tool for studying FGFR-related pathways and developing targeted therapies .
Propiedades
Fórmula molecular |
C18H15N3 |
|---|---|
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
(6S)-6-phenyl-5,6-dihydrobenzo[h]quinazolin-2-amine |
InChI |
InChI=1S/C18H15N3/c19-18-20-11-13-10-16(12-6-2-1-3-7-12)14-8-4-5-9-15(14)17(13)21-18/h1-9,11,16H,10H2,(H2,19,20,21)/t16-/m0/s1 |
Clave InChI |
BMOQBIIJPJVMDI-INIZCTEOSA-N |
SMILES isomérico |
C1[C@H](C2=CC=CC=C2C3=NC(=NC=C31)N)C4=CC=CC=C4 |
SMILES canónico |
C1C(C2=CC=CC=C2C3=NC(=NC=C31)N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


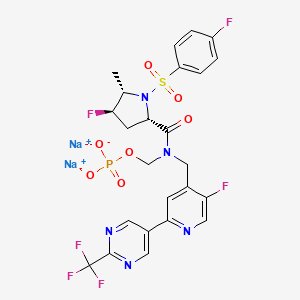
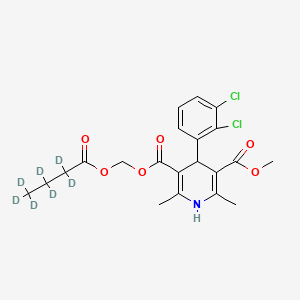
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B12421999.png)

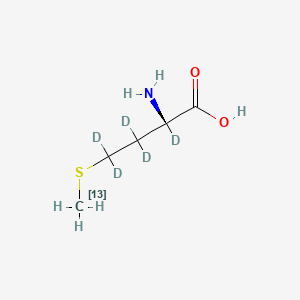
![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B12422014.png)
